alpha,alpha-Dipropyl-4-(trifluoromethyl)benzenemethanol
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Overview
Description
4-(4-(Trifluoromethyl)phenyl)heptan-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanol chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)heptan-4-ol typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with a suitable Grignard reagent, such as heptylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods
On an industrial scale, the production of 4-(4-(Trifluoromethyl)phenyl)heptan-4-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)heptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(4-(Trifluoromethyl)phenyl)heptan-4-one.
Reduction: 4-(4-(Trifluoromethyl)phenyl)heptane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)heptan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)heptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring provides a rigid scaffold that can engage in π-π interactions with aromatic residues in proteins, while the heptanol chain offers flexibility and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
4-(4-(Trifluoromethyl)phenyl)heptan-4-ol is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a heptanol chain. This structure imparts distinct physical and chemical properties, such as enhanced lipophilicity and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H19F3O |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]heptan-4-ol |
InChI |
InChI=1S/C14H19F3O/c1-3-9-13(18,10-4-2)11-5-7-12(8-6-11)14(15,16)17/h5-8,18H,3-4,9-10H2,1-2H3 |
InChI Key |
RORGGVJJOZKEGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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